molecular formula C9H19N B1672259 Isometheptene CAS No. 503-01-5

Isometheptene

Cat. No.: B1672259
CAS No.: 503-01-5
M. Wt: 141.25 g/mol
InChI Key: XVQUOJBERHHONY-UHFFFAOYSA-N
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Description

Isometheptene is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound, typically administered as this compound mucate, causes the constriction of blood vessels, thereby alleviating headache symptoms .

Mechanism of Action

Target of Action

Isometheptene primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activation .

Mode of Action

This compound’s mode of action is primarily through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . This interaction results in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sympathetic nervous system and the calcium signaling pathway . The activation of adrenergic receptors by this compound leads to the release of intracellular calcium, which in turn causes smooth muscle contraction and vasoconstriction .

Pharmacokinetics

It is known that this compound is an indirect-acting sympathomimetic , which suggests it may displace catecholamines from vesicles inside the neuron, leading to the sympathetic responses it is known for .

Result of Action

The primary result of this compound’s action is vasoconstriction . By causing the constriction of blood vessels, this compound is used for the treatment of migraines and tension headaches . This is due to its ability to reduce the stimuli that lead to vascular headaches .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isometheptene can be synthesized through a series of chemical reactions involving the alkylation of hept-5-en-2-one with methylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels. The final product is then purified through distillation or crystallization techniques to achieve the required purity standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Isometheptene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.

    Methylhexanamine: A compound with similar stimulant effects.

    Tuaminoheptane: Known for its vasoconstrictive and decongestant properties.

Uniqueness of Isometheptene: this compound is unique due to its specific application in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often combined with other agents such as paracetamol and dichloralphenazone to enhance its therapeutic efficacy .

Properties

IUPAC Name

N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUOJBERHHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1])
Record name Isometheptene [INN:BAN]
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DSSTOX Substance ID

DTXSID9023172
Record name Isometheptene
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isometheptene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isometheptene's vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug). These compounds elicites smooth muscle activation leading to vasoconstriction. These compounds interact with cell surface adrenergic receptors. Such stimuli result in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels. The rise in intracellular calcium complexes with calmodulin, which in turn activates myosin light chain kinase. This enzyme is responsible for phosphorylating the light chain of myosin to stimulate cross bridge cycling. Once elevated, the intracellular calcium concentration is returned to its basal level through a variety of protein pumps and calcium exchangers located on the plasma membrane and sarcoplasmic reticulum. This reduction in calcium removes the stimulus necessary for contraction allowing for a return to baseline. The drug can also cause vesicular displacement of noradrenaline from the neuron into the synapse with a similar effect as tyramine.
Record name Isometheptene
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CAS No.

503-01-5
Record name Isometheptene
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Record name Isometheptene [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometheptene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 5-Hepten-2-amine, N,6-dimethyl-
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Record name Isometheptene
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Record name Isometheptene
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Record name ISOMETHEPTENE
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Record name Isometheptene
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URL http://www.hmdb.ca/metabolites/HMDB0015651
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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